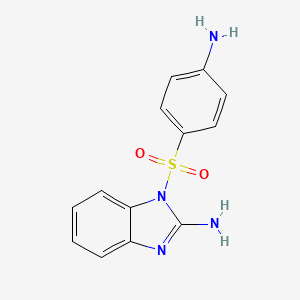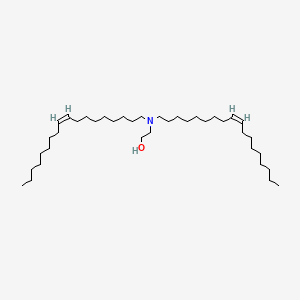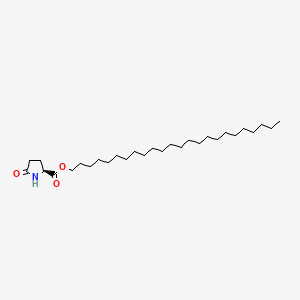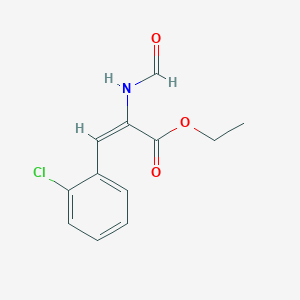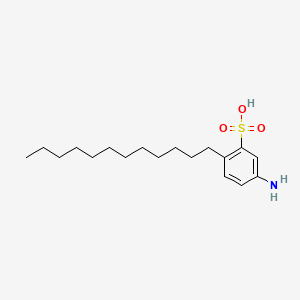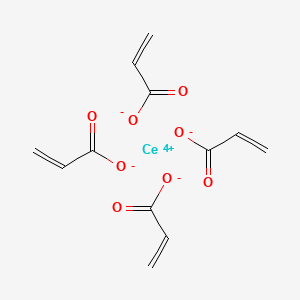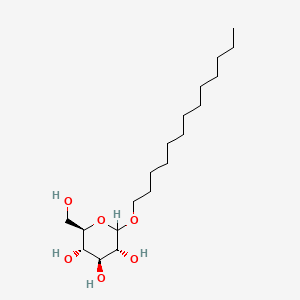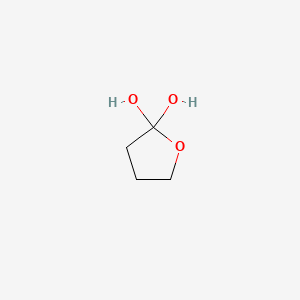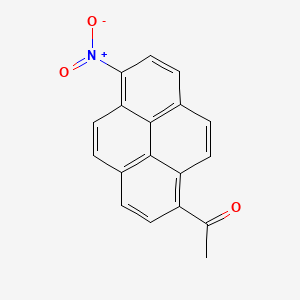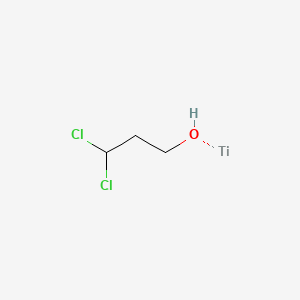
Dichloropropoxytitanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloropropoxytitanium is a chemical compound with the molecular formula C₃H₅Cl₂OTi.
Méthodes De Préparation
The synthesis of dichloropropoxytitanium typically involves the reaction of titanium tetrachloride with propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+C3H7OH→C3H5Cl2OTi+2HCl
In industrial settings, the production of this compound may involve more sophisticated methods to ensure high purity and yield. These methods often include the use of advanced purification techniques and optimized reaction conditions .
Analyse Des Réactions Chimiques
Dichloropropoxytitanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced under specific conditions to yield titanium metal.
Substitution: this compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dichloropropoxytitanium has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical implants.
Industry: This compound is used in the production of advanced materials, including coatings and composites, due to its unique properties
Mécanisme D'action
The mechanism by which dichloropropoxytitanium exerts its effects involves its interaction with various molecular targets. In catalytic applications, the titanium center plays a crucial role in facilitating the reaction by providing an active site for the reactants. The pathways involved often include the formation of intermediate complexes that enhance the reaction rate and selectivity .
Comparaison Avec Des Composés Similaires
Dichloropropoxytitanium can be compared with other titanium-based compounds such as titanium tetrachloride and titanium dioxide. While titanium tetrachloride is primarily used as a precursor in the synthesis of other titanium compounds, this compound offers unique reactivity due to the presence of both chlorine and propoxy groups. Titanium dioxide, on the other hand, is widely used as a photocatalyst and in pigments but lacks the versatility of this compound in organic synthesis .
Similar compounds include:
- Titanium tetrachloride (TiCl₄)
- Titanium dioxide (TiO₂)
- Titanium isopropoxide (C₁₂H₂₈O₄Ti)
Each of these compounds has distinct properties and applications, making this compound a unique and valuable compound in various fields .
Propriétés
Numéro CAS |
97259-74-0 |
|---|---|
Formule moléculaire |
C3H6Cl2OTi |
Poids moléculaire |
176.85 g/mol |
Nom IUPAC |
3,3-dichloropropan-1-ol;titanium |
InChI |
InChI=1S/C3H6Cl2O.Ti/c4-3(5)1-2-6;/h3,6H,1-2H2; |
Clé InChI |
PZXCXTZGXQCYTF-UHFFFAOYSA-N |
SMILES canonique |
C(CO)C(Cl)Cl.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



